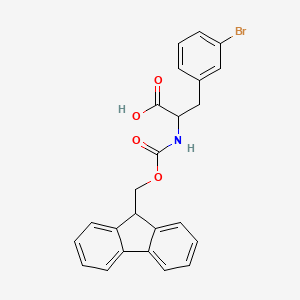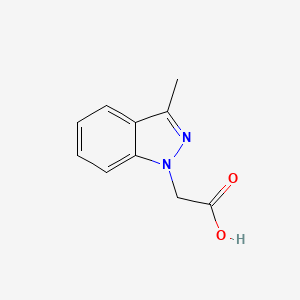
3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications as a biochemical tool. This compound is commonly referred to as MTEP and is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). MTEP has been shown to have promising results in various research studies, indicating its potential as a useful tool for investigating the role of mGluR5 in various physiological and pathological conditions.
作用机制
MTEP acts as a selective antagonist of 3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, which is a G-protein coupled receptor that is widely expressed in the central nervous system. The activation of 3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has been implicated in various physiological and pathological processes such as learning and memory, anxiety, depression, and addiction. MTEP binds to the allosteric site of 3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
MTEP has been shown to have various biochemical and physiological effects in various research studies. It has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models. MTEP has also been shown to reduce alcohol and cocaine-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
MTEP has several advantages as a biochemical tool for investigating the role of 3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in various physiological and pathological conditions. It is highly selective for 3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one and does not interact with other glutamate receptors. MTEP has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, one of the limitations of using MTEP is its potential off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of MTEP as a biochemical tool in scientific research. One potential application is the investigation of the role of 3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MTEP can also be used to investigate the role of 3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in various psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, the development of more selective and potent 3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one antagonists can further enhance the usefulness of MTEP as a biochemical tool.
合成方法
MTEP is synthesized through a multi-step process that involves the reaction of 2,2,2-trifluoroethylamine with 2-bromo-1-(2-methylimidazol-1-yl)ethanone, followed by the addition of pyrrolidin-2-one. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
科学研究应用
MTEP has been extensively used in various scientific research studies to investigate the role of 3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in various physiological and pathological conditions. It has been shown to have potential applications in the treatment of various neurological disorders such as anxiety, depression, and addiction. MTEP has also been used to investigate the role of 3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
3-(2-methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c1-7-14-3-5-16(7)8-2-4-15(9(8)17)6-10(11,12)13/h3,5,8H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAMZFNCVYWXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2CCN(C2=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methyl-1H-imidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-(4-butanoylpiperazinyl)-1-[(4-methylphenyl)sulfonyl]-2-oxoethyl}benzamide](/img/structure/B2519971.png)
![1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane](/img/structure/B2519973.png)
![2-[(3-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2519974.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2519978.png)
![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2519979.png)

![7-(furan-2-ylmethyl)-1,3-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2519981.png)
![8-hydrazinyl-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2519982.png)
![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2519983.png)


